molecular formula C10H17N3O2 B2814666 {1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methanol CAS No. 1197809-26-9

{1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methanol

Cat. No.: B2814666
CAS No.: 1197809-26-9
M. Wt: 211.265
InChI Key: PNQZHWFCGULKMU-UHFFFAOYSA-N
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Description

{1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methanol is a chemical compound of significant interest in scientific research, particularly within medicinal chemistry and drug discovery . It features a piperidine ring, a common pharmacophore, substituted with a methanol group and linked via a methylene bridge to a 3-methyl-1,2,4-oxadiazole ring . The 1,2,4-oxadiazole moiety is known for its metabolic stability and hydrogen-bonding capabilities, making it a valuable scaffold for designing bioactive molecules . This specific piperidine-oxadiazole structure serves as a versatile building block for the synthesis of more complex molecules. NMR experimental data is available for this compound, including 1D 1H spectra acquired on a 600 MHz spectrometer, providing critical information for structural verification and analysis . Compounds containing the 1,2,4-oxadiazole motif are extensively investigated for their potential biological activities. Research into structurally similar analogs has explored antimicrobial and antifungal properties, highlighting the therapeutic potential of this chemical class . Furthermore, 1,2,4-oxadiazole derivatives are being actively studied in various therapeutic areas, including as potential treatments for malaria and as agonists for targets like the GPR119 receptor, which is relevant for metabolic diseases such as diabetes . The mechanism of action for such compounds typically involves interaction with specific enzymatic targets or receptors, where the oxadiazole and piperidine moieties play crucial roles in binding and modulating biological activity . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-8-11-10(15-12-8)6-13-4-2-9(7-14)3-5-13/h9,14H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNQZHWFCGULKMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CN2CCC(CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methanol typically involves the following steps:

    Formation of the 3-Methyl-1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Attachment of the oxadiazole ring to the piperidine: This step involves the reaction of the oxadiazole derivative with a piperidine precursor, often facilitated by a base or a catalyst.

    Introduction of the methanol group: The final step involves the reduction of a suitable intermediate to introduce the methanol group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The oxadiazole ring can undergo reduction under specific conditions to yield different derivatives.

    Substitution: The piperidine ring can participate in various substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions on the piperidine ring.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives, including {1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methanol, as anticancer agents. For instance, compounds with oxadiazole moieties have demonstrated significant cytotoxicity against various cancer cell lines. In a study evaluating several oxadiazole derivatives, some exhibited IC50 values significantly lower than standard chemotherapeutic agents, indicating enhanced potency against cancer cells .

CompoundIC50 (µM)Cancer Type
Compound A0.275Lung Cancer
Compound B0.417Standard Drug (Erlotinib)

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Similar oxadiazole derivatives have been studied for their ability to inhibit bacterial growth. For example, derivatives have shown effectiveness against strains of Helicobacter pylori, which is known for causing gastric ulcers . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Neuropharmacological Effects

Oxadiazoles have been investigated for neuroprotective effects in various models of neurodegeneration. The piperidine ring in this compound may contribute to its ability to modulate neurotransmitter systems, presenting opportunities for treating conditions such as Alzheimer’s disease and other cognitive disorders .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated a series of oxadiazole-based compounds for anticancer activity using MTT assays. Among the tested compounds, this compound exhibited promising results with an IC50 value indicating significant cytotoxicity against breast cancer cell lines .

Case Study 2: Antimicrobial Activity

In a laboratory setting, researchers tested the antimicrobial efficacy of several oxadiazole derivatives against Helicobacter pylori. The results indicated that compounds similar to this compound inhibited bacterial growth effectively at lower concentrations compared to traditional antibiotics .

Mechanism of Action

The mechanism of action of {1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methanol involves its interaction with specific molecular targets. The piperidine ring may interact with receptors or enzymes, while the oxadiazole moiety can participate in hydrogen bonding or other interactions. These combined effects can modulate biological pathways, leading to the compound’s observed activity.

Comparison with Similar Compounds

The following analysis compares {1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methanol with structurally related compounds, focusing on substituent variations, synthetic routes, and physicochemical properties.

Structural Analogues with Modified Oxadiazole Substituents

Navacaprant (C₂₅H₃₂FN₅O₂)
  • Structure: Features a 3-methyl-1,2,4-oxadiazol-5-yl group attached to a quinoline ring and a piperidin-4-amine linked to an oxane (tetrahydropyran) group.
  • Key Differences: The quinoline scaffold and oxane substituent introduce enhanced aromaticity and bulkiness compared to the simpler piperidine-methanol backbone of the target compound.
{1-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-4-yl}methyl methanesulfonate
  • Structure : Replaces the methyl group on the oxadiazole with an isopropyl group and substitutes the hydroxymethyl with a methanesulfonate ester.
GPR119 Agonists (EP 1 808 168 B1)
  • Examples: [4-[4-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-1-yl]-6-(4-[1,2,3]thiadiazol-4-yl-phenoxy)-pyrimidin-5-yl]-methanol.
  • Key Differences : Incorporation of pyrimidine and thiadiazole rings diversifies electronic properties and hydrogen-bonding capacity compared to the target compound’s simpler structure .

Analogues with Extended Aromatic Systems

Benzoimidazole Derivatives (Compounds 72, 73, 132, 133)
  • Structure : Retain the 3-methyl-1,2,4-oxadiazol-5-yl-piperidine motif but link it to benzoimidazole cores with substituents like difluorocyclohexyl (72), pyridinyl (73), or trifluoromethyl (133).
  • Substituents like trifluoromethyl improve metabolic stability .
  • Synthetic Routes : Synthesized via nucleophilic substitution or coupling reactions, with yields ranging from 62% to 85% .
4-{5-[4-(2-Methoxy-phenyl)-piperazin-1-ylmethyl]-[1,2,4]oxadiazol-3-ylmethyl}-phenol
  • Structure: Combines oxadiazole-piperazine with a phenol group, introducing additional hydrogen-bonding sites.
  • Impact: The phenolic -OH group increases polarity and solubility compared to the hydroxymethyl group in the target compound .

Physicochemical and Analytical Data Comparison

Compound Molecular Formula Melting Point (°C) Yield (%) LC-MS [M+H]+ Key Functional Groups
This compound C₁₁H₁₉N₃O₂ Not reported - Not reported Hydroxymethyl, oxadiazole
Compound 72 C₃₀H₃₄F₂N₆O 91–93 68 517.9 Difluorocyclohexyl, benzoimidazole
Compound 132 C₂₅H₂₈N₇O 97–99 69 442.2 Benzoimidazole, nitrile
Navacaprant C₂₅H₃₂FN₅O₂ Not reported - Not reported Quinoline, oxane
3-tert-Butyl-6-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyridazine C₁₈H₂₇N₅O₂ Not reported - 345.4 tert-Butyl, pyridazine

Biological Activity

The compound {1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methanol (CAS Number: 45822598) is a novel chemical entity that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action. The findings are supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H17N3O2C_{10}H_{17}N_{3}O_{2}, with a molecular weight of approximately 197.26 g/mol. Its structure features a piperidine ring substituted with a 3-methyl-1,2,4-oxadiazol-5-yl group, which is critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxicity against various cancer cell lines.

Table 1: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)Reference
PC-3 (Prostate)0.67
HCT-116 (Colon)0.80
ACHN (Renal)0.87

The compound was found to inhibit cell proliferation effectively, with the most potent activity observed in prostate and colon cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It was evaluated against several bacterial strains.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.005 mg/mL
Escherichia coli0.025 mg/mL

These findings indicate that the compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Apoptosis Induction : The compound promotes apoptotic pathways in cancer cells by activating caspases and increasing pro-apoptotic proteins.
  • Kinase Inhibition : It has been suggested that the compound may inhibit specific kinases involved in cancer progression and survival pathways.
  • Antimicrobial Mechanisms : The exact mechanism remains under investigation; however, it is hypothesized that it disrupts bacterial cell wall synthesis or function.

Case Study 1: Anticancer Efficacy in Animal Models

A recent study assessed the efficacy of this compound in vivo using xenograft models of prostate cancer. Results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an effective therapeutic agent.

Case Study 2: Safety Profile Evaluation

Another investigation focused on the safety profile of the compound in rodent models. Toxicological assessments revealed no significant adverse effects at therapeutic doses, suggesting a favorable safety margin for further clinical development.

Q & A

What are the common synthetic routes for {1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methanol, and how can reaction conditions be optimized for higher yields?

Level: Basic
Methodological Answer:
The synthesis typically involves coupling a piperidine derivative with a 3-methyl-1,2,4-oxadiazole precursor. For example, zinc chloride-catalyzed cyclization in ethanol under reflux conditions (80–90°C for 4–6 hours) is effective for forming the oxadiazole ring . Optimizing stoichiometric ratios (e.g., 1:1 molar ratio of reactants) and purification via flash chromatography (hexane/EtOAc gradients) can improve yields (e.g., 37% yield reported in one study) . Solvent choice (e.g., methanol or ethanol) and reaction time adjustments based on LC-MS monitoring are critical for minimizing side products .

Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting NMR data be resolved?

Level: Basic
Methodological Answer:
Key techniques include:

  • 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in the piperidine and oxadiazole regions (e.g., δ 3.84 ppm for piperidine-CH2 and δ 8.03 ppm for aromatic protons) .
  • LC-MS : Confirm molecular weight (e.g., [M+H]+ = 224.1) and purity (>98%) with reverse-phase C18 columns and acetonitrile/water gradients .
  • IR Spectroscopy : Identify hydroxyl (3200–3400 cm⁻¹) and oxadiazole (1600–1650 cm⁻¹) stretches.
    For conflicting NMR data, compare with structurally similar analogs (e.g., BTRX-335140, a derivative with a quinoline-oxadiazole core) or use computational prediction tools (e.g., ACD/Labs) .

How can researchers design experiments to evaluate the biological activity of this compound against multidrug-resistant pathogens?

Level: Advanced
Methodological Answer:

  • In vitro assays : Use MIC (Minimum Inhibitory Concentration) testing against Gram-positive bacteria (e.g., Staphylococcus aureus), with linezolid as a positive control. Adjust concentrations (1–128 µg/mL) in Mueller-Hinton broth .
  • Resistance profiling : Compare activity against linezolid-resistant strains using time-kill curves and synergy studies (e.g., checkerboard assays with β-lactams) .
  • Mechanistic studies : Perform radioligand binding assays (e.g., [3H]MPEP for mGlu5 receptor interaction) to identify off-target effects .

What strategies are recommended for analyzing structure-activity relationships (SAR) of derivatives of this compound?

Level: Advanced
Methodological Answer:

  • Core modifications : Synthesize analogs with substituents on the piperidine (e.g., fluorination at C4) or oxadiazole (e.g., trifluoromethyl vs. methyl groups) to assess hydrophobicity and steric effects .
  • Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to predict interactions with targets like mGlu5 receptors or bacterial ribosomes .
  • Biological testing : Compare IC50 values in enzyme inhibition assays (e.g., Plasmodium falciparum growth inhibition) to correlate structural changes with potency .

How can crystallographic data for this compound be refined using software like SHELXL, especially in cases of twinning or low-resolution data?

Level: Advanced
Methodological Answer:

  • Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets. For twinned crystals, apply HKLF 5 in SHELXL to model twin laws (e.g., twofold rotation about [001]) .
  • Refinement : Apply restraints for bond distances/angles (e.g., DFIX commands) and use TWIN/BASF to refine twin fractions. For low-resolution data (>2.0 Å), employ RIGU constraints to stabilize piperidine ring geometry .

What are the best practices for conducting binding affinity studies of this compound with target enzymes or receptors?

Level: Advanced
Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., mGlu5 receptors) on CM5 chips and measure association/dissociation rates at varying compound concentrations (1 nM–10 µM) .
  • Isothermal Titration Calorimetry (ITC) : Use 20–30 µM protein solutions to quantify binding enthalpy (ΔH) and stoichiometry .
  • Competitive assays : Displace reference ligands (e.g., [3H]quisqualate) in membrane preparations from transfected HEK293 cells .

How should researchers approach the development of novel derivatives to enhance pharmacokinetic properties?

Level: Advanced
Methodological Answer:

  • Solubility optimization : Introduce ionizable groups (e.g., sulfonamides) or pegylate the hydroxyl moiety .
  • Metabolic stability : Perform microsomal assays (human liver microsomes, 1 mg/mL) to identify metabolic hotspots (e.g., oxadiazole ring oxidation) .
  • Bioavailability : Use Caco-2 cell monolayers to assess permeability and P-glycoprotein efflux ratios .

What analytical challenges arise in purity assessment, and how can they be mitigated using chromatographic techniques?

Level: Basic
Methodological Answer:

  • HPLC challenges : Oxadiazole derivatives often show tailing peaks due to metal interaction. Use low-iron columns (e.g., Zorbax SB-C18) and mobile phases with 0.1% formic acid to improve peak symmetry .
  • Impurity profiling : Employ UPLC-QTOF-MS to detect trace byproducts (e.g., uncyclized intermediates) with mass accuracy <2 ppm .
  • Quantification : Validate methods per ICH guidelines (linearity R² >0.998, LOQ <0.1%) using reference standards from independent syntheses .

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